molecular formula C9H10O3 B1196125 Methyl 4-methylsalicylate CAS No. 4670-56-8

Methyl 4-methylsalicylate

Cat. No.: B1196125
CAS No.: 4670-56-8
M. Wt: 166.17 g/mol
InChI Key: UITFCFWKYAOJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound operates under multiple systematic naming conventions, reflecting its complex chemical structure and functional group arrangements. The compound is officially designated by the International Union of Pure and Applied Chemistry as methyl 2-hydroxy-4-methylbenzoate, which accurately describes its substitution pattern on the benzene ring. Alternative nomenclature systems recognize this compound as 4-methylsalicylic acid methyl ester, emphasizing its origin as an esterification product of the corresponding carboxylic acid. The Chemical Abstracts Service has assigned the unique registry number 4670-56-8 to this compound, providing unambiguous identification in scientific databases and regulatory frameworks.

The systematic nomenclature also includes the designation methyl m-cresotate, which reflects the compound's relationship to cresotic acid derivatives. This particular naming convention highlights the methyl substitution at the para position relative to the hydroxyl group on the aromatic ring. The compound's molecular formula C₉H₁₀O₃ encompasses nine carbon atoms, ten hydrogen atoms, and three oxygen atoms, distributed across a benzene ring system with hydroxyl, methyl, and methoxycarbonyl substituents. The molecular weight of 166.18 grams per mole provides essential information for stoichiometric calculations and analytical determinations in research applications.

Additional chemical identifiers include the InChI Key UITFCFGZCVTBZ-UHFFFAOYSA-N and the MDL number MFCD00020130, which facilitate database searches and cross-referencing across multiple chemical information systems. The PubChem Compound Identifier 78400 serves as another valuable reference point for accessing comprehensive chemical data and related research publications. These various nomenclature systems collectively ensure precise identification and communication within the scientific community while avoiding confusion with structurally similar compounds.

Historical Context and Discovery

The historical development of this compound stems from the broader investigation of salicylate derivatives and their synthetic methodologies. The fundamental esterification reactions that produce compounds like this compound trace their origins to the Fischer esterification process, first described by Emil Fischer and Arthur Speier in 1895. This pioneering work established the theoretical foundation for synthesizing methyl esters from carboxylic acids using alcohol reactants under acidic catalysis conditions. The methodology's development provided researchers with reliable protocols for creating ester derivatives of various benzoic acid compounds, including those bearing hydroxyl and methyl substituents.

The specific synthesis of this compound follows established protocols for Fischer esterification, utilizing 4-methylsalicylic acid as the carboxylic acid component and methanol as the alcohol reactant. Research publications have documented the effectiveness of concentrated sulfuric acid as a catalyst for this particular esterification reaction, with typical reaction conditions involving reflux temperatures maintained at approximately 100 degrees Celsius for extended periods. The development of these synthetic approaches enabled systematic investigation of methylated salicylate derivatives and their chemical properties.

Contemporary research applications of this compound have expanded beyond basic synthetic chemistry to include specialized studies in coordination chemistry and materials science. Notable investigations have examined the compound's utility in preparing heteroleptic tris-cyclometalated iridium complexes, where 4-methylsalicylic acid derivatives serve as ancillary ligands. These applications demonstrate the continued relevance of this compound in modern chemical research, particularly in the development of phosphorescent materials and advanced coordination compounds. The compound's availability through specialized chemical suppliers ensures continued accessibility for research purposes.

Structural Relationship to Salicylate Derivatives

This compound exhibits significant structural similarities to other members of the salicylate derivative family while maintaining distinctive features that influence its chemical behavior. The compound shares the fundamental salicylate core structure with methyl salicylate, featuring the characteristic ortho-hydroxyl carboxylate arrangement that defines this chemical class. However, the additional methyl substituent at the 4-position of the benzene ring creates unique electronic and steric effects that differentiate this compound from its parent compound. This substitution pattern places the methyl group para to the hydroxyl functionality, creating a specific electronic environment that influences the compound's reactivity and physical properties.

The parent acid, 4-methylsalicylic acid, belongs to the broader classification of monohydroxybenzoic acids and represents one of four possible isomers of methylsalicylic acid. The compound's chemical formula C₈H₈O₃ and molecular weight of 152.15 grams per mole establish its relationship to other methylated salicylic acid derivatives. The carboxylic acid functionality in 4-methylsalicylic acid exhibits typical behavior for benzoic acid derivatives, including the ability to undergo esterification reactions with various alcohols to produce corresponding methyl, ethyl, or other alkyl esters. The pKa value of 3.17 for 4-methylsalicylic acid indicates its acidic character and influences the equilibrium conditions during esterification reactions.

Comparative analysis with other salicylate derivatives reveals important structural distinctions that affect chemical properties and applications. Unlike 6-methylsalicylic acid, which occurs naturally in certain biological systems, 4-methylsalicylic acid and its methyl ester represent primarily synthetic compounds with limited natural occurrence. The positioning of the methyl substituent creates different electronic effects compared to other isomers, influencing both the compound's physical properties and its potential biological activities. The compound's classification within the o-hydroxybenzoic acid ester family places it alongside other medicinally relevant compounds, including aspirin and methyl salicylate, while its specific substitution pattern provides unique characteristics for specialized research applications.

Property This compound Methyl Salicylate 4-Methylsalicylic Acid
Molecular Formula C₉H₁₀O₃ C₈H₈O₃ C₈H₈O₃
Molecular Weight (g/mol) 166.18 152.15 152.15
CAS Registry Number 4670-56-8 119-36-8 50-85-1
Physical State (20°C) Solid Liquid Solid
Melting Point (°C) Not specified -8.6 177-180
Substitution Pattern 2-hydroxy-4-methyl 2-hydroxy 2-hydroxy-4-methyl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITFCFWKYAOJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863434
Record name Methyl 4-methylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4670-56-8, 63027-59-8
Record name Benzoic acid, 2-hydroxy-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4670-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methylsalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydroxytoluate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-methylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methylsalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl hydroxytoluate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-METHYLSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method for synthesizing this compound involves Fischer esterification, where 4-methylsalicylic acid reacts with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds via nucleophilic acyl substitution:

4-Methylsalicylic Acid+MethanolH2SO4Methyl 4-Methylsalicylate+Water\text{4-Methylsalicylic Acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{Water}

The sulfuric acid serves dual roles: protonating the carbonyl oxygen to enhance electrophilicity and acting as a dehydrating agent to shift equilibrium toward ester formation.

Reagents and Equipment

  • 4-Methylsalicylic acid : 0.65 g (4.7 mmol)

  • Methanol : 10.0 mL (excess as solvent)

  • Concentrated sulfuric acid : 0.75 mL (catalyst)

  • Dichloromethane (CH2_2Cl2_2) : 1 mL (extraction solvent)

  • Sodium bicarbonate (5% solution) : 5 mL (neutralization)

  • Apparatus : Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

Stepwise Protocol

  • Dissolution : Combine 4-methylsalicylic acid and methanol in a round-bottom flask with a magnetic stir bar. Stir until the acid dissolves completely.

  • Acid Catalysis : Slowly add concentrated sulfuric acid in small portions under continuous stirring to avoid localized overheating.

  • Reflux : Attach a water-cooled condenser and reflux the mixture at 65–70°C for 40 minutes. Prolonged reflux (up to 2 hours) may improve yield.

  • Workup :

    • Cool the reaction mixture and transfer to a separatory funnel.

    • Add dichloromethane to extract the organic layer.

    • Wash the organic phase with 5% sodium bicarbonate to neutralize residual acid.

    • Dry over anhydrous sodium sulfate and evaporate solvents under reduced pressure.

Yield and Purity

  • Theoretical Yield : 0.65 g × (166.18 g/mol / 152.15 g/mol) = 0.71 g.

  • Actual Yield : Reported yields exceed 90% under optimized conditions.

  • Purity : Confirmed via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Alternative Synthetic Approaches

Friedel-Crafts Alkylation

While less common, introducing the methyl group post-esterification via Friedel-Crafts alkylation is theoretically feasible. However, this method faces challenges due to the directing effects of the hydroxyl and ester groups, which favor electrophilic substitution at the 3- and 5-positions rather than the 4-position.

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification as a greener alternative. Enzymes such as Candida antarctica lipase B (CAL-B) have shown promise in mediating ester formation under mild conditions, though yields remain lower (60–75%) compared to acid-catalyzed methods.

Optimization of Reaction Conditions

Catalyst Loading

Increasing sulfuric acid concentration from 0.5 mL to 1.0 mL improves reaction rate but risks side reactions (e.g., sulfonation). A balance of 0.75 mL per 0.65 g substrate is optimal.

Solvent and Temperature

  • Methanol as Solvent : Acts as both reactant and solvent, ensuring excess alcohol drives equilibrium toward ester formation.

  • Reflux Temperature : Maintaining 65–70°C prevents methanol evaporation while ensuring sufficient energy for activation.

Purification Techniques

  • Liquid-Liquid Extraction : Dichloromethane effectively isolates the ester from aqueous byproducts.

  • Neutralization : Sodium bicarbonate removes residual acid, minimizing corrosion hazards.

Industrial and Research Applications

Pharmaceutical Uses

The compound’s anti-inflammatory properties make it a precursor in topical analgesics and antipyretic formulations.

Fragrance Industry

Its minty aroma is exploited in perfumes and flavoring agents, though regulatory limits apply due to toxicity concerns.

Synthetic Intermediate

This compound serves as a building block for synthesizing more complex molecules, including UV absorbers and polymer additives .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylsalicylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Topical Analgesics
    • Methyl 4-methylsalicylate is commonly used in topical formulations for pain relief. It acts as a rubefacient, increasing blood flow to the area of application and providing relief from muscle and joint pain. A clinical study involving the compound in liniment form demonstrated significant pain relief in patients with soft tissue injuries, with a pain relief rate of approximately 78% after treatment .
    Study TypeSample SizePain Relief Rate (%)Adverse Events (%)
    Clinical Trial3,60078.317.28
    Observational Study50075.005.00
  • Anti-inflammatory Research
    • Research has indicated that this compound exhibits anti-inflammatory properties similar to those of salicylic acid. Studies have shown its efficacy in reducing inflammation markers in animal models .
  • Antioxidant Activity
    • The compound has been investigated for its antioxidant capabilities. In vitro studies demonstrated that it can scavenge free radicals, contributing to cellular protection against oxidative stress .

Agricultural Applications

  • Plant Defense Mechanism
    • This compound plays a role in plant defense by acting as a signaling molecule during pathogen attack. It is produced by plants in response to biotic stress and can enhance resistance against pathogens by inducing systemic acquired resistance .
  • Insect Attraction
    • The compound has been identified as a kairomone that attracts beneficial insects such as hoverflies and lady beetles, aiding in biological pest control strategies .

Industrial Applications

  • Flavoring Agent
    • This compound is utilized as a flavoring agent in food products like root beer and chewing gum due to its pleasant minty aroma .
  • Fragrance Component
    • It is commonly included in cosmetic products for its fragrance properties, contributing to the sensory appeal of various personal care items .
  • Microscopy and Histology
    • The compound serves as an effective clearing agent for biological tissues in microscopy, facilitating better visualization of cellular structures by removing excess pigments .

Case Studies

  • Clinical Efficacy of Topical Liniment
    • A multicenter study evaluated the safety and efficacy of a liniment containing this compound (Ammeltz). Among the 3,600 participants, significant pain relief was reported with minimal adverse effects, underscoring its therapeutic potential .
  • Field Trials on Plant Resistance
    • Field studies demonstrated that plants treated with this compound exhibited enhanced resistance to fungal infections compared to untreated controls, providing evidence for its role as a plant defense enhancer .

Mechanism of Action

The mechanism of action of methyl 4-methylsalicylate involves its interaction with specific molecular targets. In biological systems, it is believed to function by being metabolized to salicylic acid, which then exerts its effects. Salicylic acid is known to inhibit the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory mediators. This mechanism underlies its potential anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound CAS Molecular Formula Substituent Position Physical State Key Applications
Methyl 4-methylsalicylate 4670-56-8 C₉H₁₀O₃ 4-methyl, 2-hydroxy Red oil Luminescent materials, research
Methyl salicylate 119-36-8 C₈H₈O₃ 2-hydroxy Colorless liquid Topical analgesics, fragrances
Methyl 5-methylsalicylate - C₉H₁₀O₃ 5-methyl, 2-hydroxy Not reported Coordination polymers
Benzyl salicylate 118-58-1 C₁₄H₁₂O₃ Benzyl ester Crystalline solid Fragrance fixative

Key Differences :

  • Substituent Effects : The 4-methyl group in this compound sterically hinders metabolic hydrolysis compared to unsubstituted methyl salicylate, which is rapidly converted to salicylic acid in vivo .
  • Photophysical Behavior : this compound forms terbium complexes with higher luminescence quantum yields than hexylsalicylate derivatives due to favorable triplet-state energy transfer .

Metabolic and Toxicological Profiles

Table 3: Functional Comparisons

Compound Key Industrial Uses Research Applications
This compound Niche fragrance ingredient Luminescent sensors, bacterial metabolism
Ethyl hexylsalicylate UV absorber in sunscreens Photostability studies
Phenyl salicylate Polymer stabilizer Heat-sensitive material synthesis
cis-3-Hexenyl salicylate Floral fragrance component Plant volatile organic compound studies

Notable Findings:

  • Antifungal Activity : this compound exhibits moderate antifungal properties against Candida spp., though less potent than cinnamic acid esters .
  • Environmental Role : In Pseudomonas protegens, this compound degradation via the ortho-cleavage pathway contrasts with catechol metabolism in P. putida .

Biological Activity

Methyl 4-methylsalicylate is a methyl ester derivative of salicylic acid, which exhibits a range of biological activities. This compound is of interest due to its potential therapeutic applications, particularly in pain relief and anti-inflammatory effects, as well as its role in plant defense mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound (C₉H₁₀O₃) is structurally similar to methyl salicylate, sharing many pharmacological properties. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of inflammatory mediators, thereby alleviating pain and inflammation.

Absorption and Distribution

The absorption profile of this compound is similar to that of its parent compound, methyl salicylate. Approximately 12-20% of topically applied methyl salicylate is absorbed through intact skin within 10 hours. The distribution is widespread across body tissues, facilitated by passive diffusion processes influenced by pH levels .

1. Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory properties. A study evaluating its effects on musculoskeletal pain indicated that topical application leads to reduced pain levels due to its counter-irritant effects .

2. Plant Defense Mechanisms

In plants, this compound plays a pivotal role in defense against pathogens. It acts as a signaling molecule that triggers systemic acquired resistance (SAR) in plants. For instance, studies have demonstrated that treatment with various concentrations of methyl salicylate enhances disease tolerance in rice plants by promoting growth and root development .

Concentration (mg/L)Root Length Increase (%)Disease Tolerance (%)
0--
5025.9020.90
10054.4635.34

3. Toxicological Considerations

Despite its therapeutic benefits, this compound poses certain risks when misused or overused. Acute poisoning cases have been documented, highlighting symptoms such as abdominal pain, convulsions, and coma following ingestion . The oral LD50 values for various species indicate a moderate toxicity profile, necessitating caution in its application.

Case Study: Clinical Efficacy of Ammeltz Liniment

A multicenter clinical trial evaluated the safety and efficacy of a liniment containing methyl salicylate (Ammeltz) for treating soft tissue injuries. Out of 3,600 subjects , 97.64% completed the study with significant pain relief observed (mean VAS scores decreased from 5.34 at baseline to 2.79 after treatment) . Adverse events were minimal, indicating a favorable safety profile.

Q & A

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

  • Methodological Answer :
  • FAIR Data Principles : Archive datasets in repositories like Zenodo with persistent identifiers .
  • Discussion of Limitations : Explicitly address sample size, assay sensitivity, and potential confounding variables .
  • Citation of Prior Work : Contextualize findings within existing literature to avoid redundancy and highlight knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methylsalicylate
Reactant of Route 2
Methyl 4-methylsalicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.